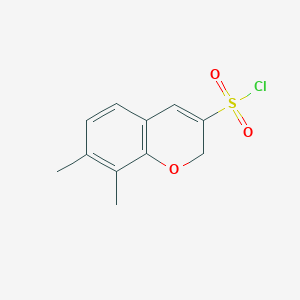

7,8-dimethyl-2H-chromene-3-sulfonyl chloride

Description

Properties

Molecular Formula |

C11H11ClO3S |

|---|---|

Molecular Weight |

258.72 g/mol |

IUPAC Name |

7,8-dimethyl-2H-chromene-3-sulfonyl chloride |

InChI |

InChI=1S/C11H11ClO3S/c1-7-3-4-9-5-10(16(12,13)14)6-15-11(9)8(7)2/h3-5H,6H2,1-2H3 |

InChI Key |

HYGBHGUTQPUIKJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C=C1)C=C(CO2)S(=O)(=O)Cl)C |

Origin of Product |

United States |

Preparation Methods

Direct Sulfonylation and Chlorination

- Chlorosulfonic acid (ClSO3H) is the classical reagent for introducing sulfonyl chloride groups onto aromatic or heteroaromatic compounds.

- The reaction generally proceeds via electrophilic aromatic substitution, where the sulfonyl chloride group is introduced regioselectively depending on the electronic and steric properties of the chromene ring.

Two-Step Method via Sulfonic Acid Intermediate

- First, sulfonation of the chromene derivative to form the corresponding sulfonic acid.

- Followed by chlorination of the sulfonic acid to sulfonyl chloride using chlorinating agents such as thionyl chloride (SOCl2) , phosphorus pentachloride (PCl5) , or bis(trichloromethyl) carbonate (triphosgene) .

Detailed Preparation Method from Literature and Patents

Although no direct preparation of 7,8-dimethyl-2H-chromene-3-sulfonyl chloride is explicitly reported, analogous methods for sulfonyl chloride derivatives of chromene and related heterocycles provide a reliable synthetic blueprint.

Stepwise Procedure

Reaction Scheme Summary

- Chromene formation : Starting from methyl-substituted phenols or salicylaldehydes → chromene ring closure.

- Sulfonation : Treatment with chlorosulfonic acid → sulfonic acid intermediate.

- Chlorination : Conversion of sulfonic acid to sulfonyl chloride using chlorinating agents.

Optimization and Reaction Conditions

- Solvent choice : Chlorosulfonic acid often used neat or with inert solvents like dichloromethane.

- Temperature : Sulfonation generally performed at low to moderate temperatures (0–50 °C) to control regioselectivity.

- Reaction time : Typically 1–4 hours for sulfonation; chlorination times vary from 1–6 hours depending on reagent.

- Purification : The sulfonyl chloride product is moisture sensitive and usually purified by recrystallization from dry solvents or by chromatography under anhydrous conditions.

Analytical Characterization of the Product

- NMR Spectroscopy : $$^{1}H$$, $$^{13}C$$, and $$^{19}F$$ NMR (if fluorinated analogs) confirm substitution pattern and purity.

- IR Spectroscopy : Characteristic sulfonyl chloride S=O stretches near 1350 and 1170 cm$$^{-1}$$.

- Mass Spectrometry : Confirms molecular weight.

- Elemental Analysis : Validates composition.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

7,8-Dimethyl-2H-chromene-3-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.

Oxidation and Reduction: The chromene ring can undergo oxidation to form chromanones or reduction to form dihydrochromenes.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide are used for oxidation, while reducing agents like sodium borohydride are used for reduction.

Major Products Formed

Substitution Reactions: Sulfonamide, sulfonate, and sulfonothioate derivatives.

Oxidation and Reduction: Chromanones and dihydrochromenes.

Scientific Research Applications

7,8-Dimethyl-2H-chromene-3-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7,8-dimethyl-2H-chromene-3-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful as an enzyme inhibitor and in the modification of biomolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 7,8-dimethyl-2H-chromene-3-sulfonyl chloride, we compare its properties and reactivity with three classes of analogs: chromene derivatives , aromatic sulfonyl chlorides , and heterocyclic sulfonates .

Table 1: Key Properties of this compound and Analogs

Reactivity and Stability

- Electrophilic Reactivity : The sulfonyl chloride group in this compound exhibits higher electrophilicity compared to benzene sulfonyl chloride due to electron-donating methyl groups on the chromene ring, which activate the sulfonate leaving group. This contrasts with 7-chloro-3-methyl-1H-indole-2-carboxylic acid , which lacks a sulfonate group and is less reactive in nucleophilic substitutions.

- Stability : Like most sulfonyl chlorides, this compound is moisture-sensitive, requiring anhydrous storage. Its stability is lower than benzene sulfonyl chloride but comparable to unsubstituted chromene sulfonyl chlorides.

Structural and Functional Differences

- Chromene vs.

Biological Activity

7,8-Dimethyl-2H-chromene-3-sulfonyl chloride (C₁₃H₁₃ClO₂S) is a chemical compound characterized by a chromene structure with a sulfonyl chloride functional group. This compound has garnered attention due to its potential biological activities, particularly its antibacterial properties and interactions with various biological targets. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and comparative analysis with related compounds.

Synthesis

The synthesis of this compound typically involves several key steps that include the formation of the chromene ring followed by the introduction of the sulfonyl chloride group. The sulfonyl chloride enhances the compound's reactivity, making it a valuable intermediate in medicinal chemistry and synthetic applications.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. The mechanism of action often involves:

- Disruption of bacterial cell wall synthesis

- Inhibition of essential metabolic pathways

The compound's ability to form hydrogen bonds and engage in π-stacking interactions enhances its biological activity .

Inhibitory Effects on Carbonic Anhydrases

Recent studies have demonstrated that derivatives of this compound can act as inhibitors of carbonic anhydrases (CAs), specifically targeting isoforms associated with tumor growth (hCA IX and hCA XII). The structure-activity relationship (SAR) studies revealed that modifications at specific positions significantly influence inhibitory potency. For instance, the presence of methyl groups at positions 7 and 8 enhances inhibitory activity against these isoforms .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Structure Type | Antibacterial Activity | CA Inhibition Activity |

|---|---|---|---|

| This compound | Chromene | High | Moderate |

| Coumarin-3-sulfonamide | Coumarin derivative | Potent | Low |

| 4-Hydroxycoumarin | Coumarin | Moderate | None |

| Chromone | Chromone | Moderate | Moderate |

This table illustrates that while this compound exhibits significant antibacterial activity, its CA inhibition is moderate compared to other derivatives .

Study on Antibacterial Activity

A recent study evaluated the antibacterial efficacy of several chromene sulfonamide hybrids synthesized from this compound. The results indicated that certain derivatives showed robust antibacterial effects against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 5 µg/mL .

Study on Carbonic Anhydrase Inhibition

Another investigation focused on the CA inhibitory properties of chromene-based sulfonamides. The study found that certain modifications in the chromene structure significantly enhanced inhibitory activity against hCA IX and hCA XII isoforms. Compounds derived from 7,8-dimethyl-2H-chromene displayed Ki values ranging from 16.6 to 3285 nM, indicating a promising potential for therapeutic applications in cancer treatment .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 7,8-dimethyl-2H-chromene-3-sulfonyl chloride, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via sulfonation of chromene derivatives using chlorosulfonic acid or thionyl chloride (SOCl₂). For example, sulfonyl chloride groups are introduced by reacting hydroxyl or amine precursors with SOCl₂ under anhydrous conditions (e.g., reflux in dichloromethane) . Key variables include temperature control (e.g., 0–5°C to avoid side reactions) and stoichiometric excess of sulfonating agents. Purification typically involves recrystallization from ethyl acetate/petroleum ether mixtures .

- Critical Factors : Excess SOCl₂ improves conversion but may require careful quenching to prevent hydrolysis. Impurities like 4-hydroxy-3-(iminomethyl)benzenesulfonamide can form if competing nucleophiles (e.g., ammonia) are present .

Q. How can researchers ensure the stability of this compound during storage and handling?

- Methodology : Store under inert atmosphere (argon/nitrogen) at –20°C in airtight, light-resistant containers. Moisture sensitivity necessitates the use of molecular sieves or desiccants. Stability tests via TLC or HPLC over time can monitor degradation (e.g., hydrolysis to sulfonic acids) .

- Critical Factors : Exposure to humidity >50% accelerates decomposition. Analytical monitoring every 2–4 weeks is advised for long-term storage .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methyl groups at C7/C8, sulfonyl chloride at C3). Aromatic protons appear δ 6.8–7.5 ppm, while sulfonyl chloride resonates near δ 170–180 ppm in ¹³C NMR .

- FT-IR : Key peaks include S=O stretches (1360 cm⁻¹ and 1180 cm⁻¹) and C–O–C (chromene ring) near 1250 cm⁻¹ .

- Mass Spectrometry : ESI-MS in negative mode typically shows [M–Cl]⁻ ions due to labile chloride .

Advanced Research Questions

Q. How can competing reactivity of sulfonyl chloride and other electrophilic groups (e.g., aldehydes) be managed in multi-step syntheses?

- Methodology : Use orthogonal protecting groups. For example, protect aldehydes as acetals before sulfonation. In one-pot reactions, sequential addition of nucleophiles (e.g., amines for sulfonamide formation before aldehyde reactions) minimizes cross-reactivity .

- Case Study : A three-component reaction with ammonium acetate and activated methylenes selectively forms sulfonamides first, leaving the aldehyde intact for subsequent cyclization .

Q. What strategies resolve contradictions in reported reaction yields for sulfonamide derivatives of this compound?

- Methodology :

- Byproduct Analysis : Use LC-MS to identify side products (e.g., imines from aldehyde-ammonia interactions) .

- Reaction Optimization : Systematic DoE (Design of Experiments) evaluates variables like solvent polarity (DMF vs. THF) and temperature. For example, DMF increases sulfonamide yield by stabilizing intermediates .

Q. How can HPLC methods be optimized to quantify trace impurities in synthesized batches?

- Methodology :

- Column : C18 reverse-phase with 5 µm particle size.

- Mobile Phase : Gradient of 0.1% formic acid in water/acetonitrile (95:5 to 50:50 over 20 min).

- Detection : UV at 254 nm (chromene absorption) and 210 nm (sulfonyl chloride) .

- Validation : Spike samples with known impurities (e.g., hydrolyzed sulfonic acid) to confirm resolution ≥1.5 .

Q. What biological screening approaches are suitable for evaluating sulfonamide derivatives of this compound?

- Methodology :

- Enzyme Assays : Target α-amylase/α-glucosidase for antidiabetic studies, using p-nitrophenyl glycosides as substrates. IC₅₀ values <10 µM indicate high potency .

- Cytotoxicity Screening : MTT assays on HEK-293 cells to rule off-target effects. Sulfonamides with EC₅₀ >100 µM are prioritized for further study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.